Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7th position, and a keto group at the 4th position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable isoquinoline precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of 7-substituted isoquinoline derivatives.
Reduction: Formation of 4-hydroxy-isoquinoline derivatives.
Hydrolysis: Formation of 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylic acid.
Scientific Research Applications
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive isoquinoline alkaloids.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Pharmaceutical Research: Investigated for its potential as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the keto group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate
- Tert-butyl 7-chloro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
- Tert-butyl 7-fluoro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate is unique due to the specific positioning of the bromine atom and the keto group, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-6-10(15)4-5-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQGZAIORNIWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.